

# 2-(Tert-butyl)-4-nitrophenol CAS number and properties

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## Compound of Interest

Compound Name: 2-(Tert-butyl)-4-nitrophenol

Cat. No.: B1268101

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An In-depth Technical Guide to **2-(Tert-butyl)-4-nitrophenol**

## Abstract

This technical guide provides a comprehensive overview of **2-(tert-butyl)-4-nitrophenol**, a substituted nitrophenol with significant applications in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and a standard experimental protocol for its synthesis. Furthermore, this guide illustrates its role as a key intermediate in the production of various chemical compounds. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

**2-(Tert-butyl)-4-nitrophenol**, identified by the CAS number 6683-81-4, is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group.<sup>[1][2][3]</sup> This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable precursor in various synthetic pathways.<sup>[1]</sup> The compound is also known by the synonym 2-tert-butyl-4-nitrophenol.<sup>[2]</sup>

The physical and chemical properties of **2-(tert-butyl)-4-nitrophenol** are summarized in the table below. It is important to distinguish it from its isomer, 4-tert-butyl-2-nitrophenol (CAS No. 3279-07-0), for which more extensive experimental data is available and often cited.<sup>[4][5][6]</sup>

Property	Value	Source(s)
CAS Number	6683-81-4	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub>	[2][4]
Molecular Weight	195.21 g/mol	[1][2]
Appearance	Yellow crystalline solid	[5]
Melting Point	26.0 - 26.5 °C (for isomer 3279-07-0)	[5]
Boiling Point	136 - 138 °C at 15-16 Torr (for isomer 3279-07-0)	[5]
Solubility	Soluble in organic solvents; insoluble in water.	[5]
pKa	7.37 ± 0.14 (Predicted)	[5]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-(tert-butyl)-4-nitrophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.3-1.4 ppm. The aromatic protons will appear as multiplets in the downfield region, typically between 7.5 and 8.2 ppm.[1]
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display characteristic signals for the tert-butyl carbons (quaternary around 35 ppm and methyls around 30 ppm) and the aromatic carbons in the 115-160 ppm range. The carbons attached to the hydroxyl and nitro groups will have distinct chemical shifts due to their electronic environments.[1]

## X-ray Photoelectron Spectroscopy (XPS)

- C 1s Spectrum:** The spectrum would be complex, with peaks for aromatic C-C and C-H bonds around 284.6-285.0 eV, and a shifted peak for the carbon bonded to the hydroxyl

group at approximately 286-287 eV.[1]

- O 1s Spectrum: Two distinct peaks are expected: one at a lower binding energy for the hydroxyl (-OH) oxygen and another at a higher binding energy for the two oxygen atoms of the nitro (-NO<sub>2</sub>) group.[1]

## Experimental Protocols

### Synthesis of 2-(tert-butyl)-4-nitrophenol

The primary method for synthesizing **2-(tert-butyl)-4-nitrophenol** is through the electrophilic nitration of 2-tert-butylphenol.[1]

Objective: To synthesize **2-(tert-butyl)-4-nitrophenol** via the nitration of 2-tert-butylphenol.

Materials:

- 2-tert-butylphenol
- Nitric acid (concentrated)
- Sulfuric acid (concentrated)
- Glacial acetic acid
- Ice bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water mixture)

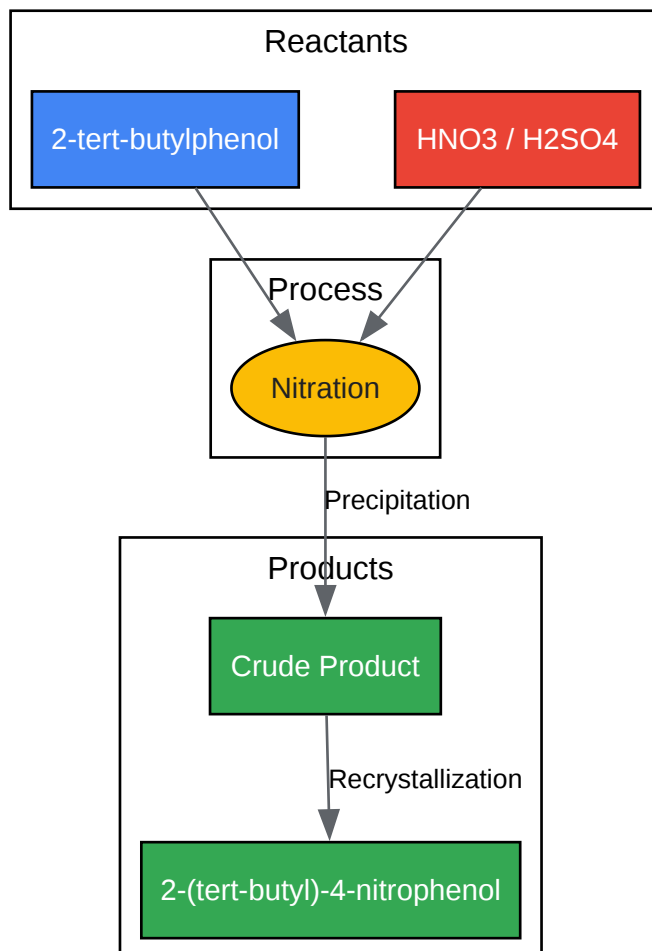
Procedure:

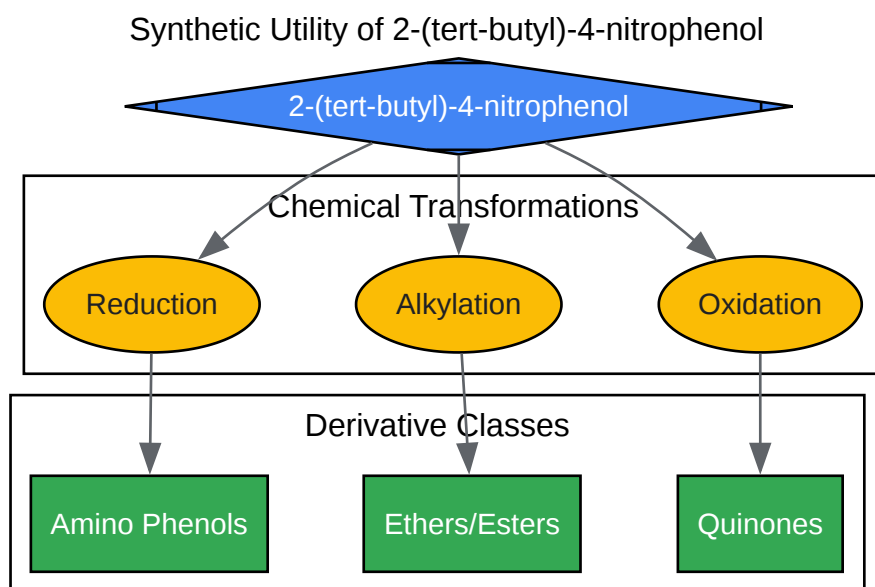
- In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-tert-butylphenol in glacial acetic acid.

- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
- Pour the reaction mixture over crushed ice and stir until the ice has melted.
- The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
- Dry the purified crystals under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy, melting point determination, and chromatography.

## Synthesis of 2-(tert-butyl)-4-nitrophenol





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